N,N-Dimethylformamide-15N

Descripción general

Descripción

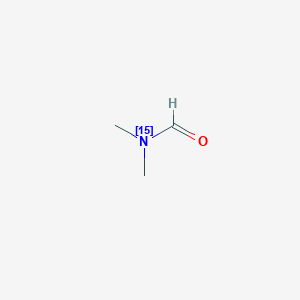

N,N-Dimethylformamide-15N (DMF-15N, CAS 1449-84-9) is the isotopically labeled variant of N,N-dimethylformamide (DMF), where the natural nitrogen atom (14N) is replaced with the stable isotope 15N. Its molecular formula is C3H7NO, with a molecular weight of 74.09 g/mol (compared to 73.09 g/mol for unlabeled DMF) . Key physical properties include a boiling point of 153°C, melting point of −61°C, and a density reported as 0.957 g/mL at 25°C . The compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies due to its distinct 15N signature, enabling precise tracking in metabolic, synthetic, and environmental research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide-15N can be synthesized through the reaction of formic acid-15N with dimethylamine. The reaction is typically carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH-15N} + (CH3)2NH \rightarrow HCO15N(CH3)2 + H2O ]

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized equipment to handle the isotopic materials. The process is similar to the laboratory synthesis but on a larger scale, ensuring high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dimethylformamide-15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylformamide-N-oxide.

Reduction: It can be reduced to form N,N-dimethylamine and formic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: N,N-Dimethylformamide-N-oxide.

Reduction: N,N-Dimethylamine and formic acid.

Substitution: Various substituted formamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Role as a Solvent and Reactant

DMF-15N serves as an efficient solvent in chemical reactions, facilitating various processes such as formylation, aminocarbonylation, and amidation. The presence of the nitrogen isotope allows for tracking and analyzing reaction pathways through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Table 1: Common Reactions Utilizing DMF-15N

Biomedical Research

2.1 Investigating Disease Mechanisms

DMF-15N has been utilized in biomedical research to study various diseases, including diabetes-induced osteoporosis. In a study involving diabetic mice, DMF-15N treatment was shown to inhibit osteoclast differentiation and reduce markers associated with osteoporosis progression . This highlights its potential role in understanding metabolic diseases.

Case Study: Diabetes-Induced Osteoporosis

- Objective: To explore the effects of DMF on osteoporosis related to diabetes.

- Methodology: Diabetic mice were treated with DMF-15N, and various biochemical markers were analyzed.

- Findings: DMF-15N significantly reduced TRAP5b levels and inhibited osteoclast differentiation by targeting specific signaling pathways .

Environmental Applications

3.1 Toxicity Studies

Research has indicated that DMF can induce liver toxicity; thus, DMF-15N is valuable for studying its metabolic pathways and toxicological effects without the confounding factors of natural abundance isotopes . By tracing the metabolism of DMF using DMF-15N, researchers can better understand its toxicological profile.

Table 2: Toxicological Studies Using DMF-15N

| Study Focus | Findings | Reference |

|---|---|---|

| Autoimmune Hepatitis | Case report linking occupational exposure to autoimmune hepatitis | |

| Liver Toxicity | Assessment of metabolic pathways leading to toxicity |

Material Science

4.1 Nanoparticle Synthesis

DMF-15N has been employed in synthesizing palladium nanoparticles for catalytic applications. The isotopic labeling aids in characterizing these nanoparticles through spectroscopic methods, enhancing their application in catalysis such as Suzuki–Miyaura cross-coupling reactions .

Case Study: Palladium Nanoparticles

- Objective: To synthesize and characterize palladium nanoparticles using DMF-15N.

- Methodology: The synthesis involved using DMF-15N as a solvent and stabilizing agent.

- Results: Characterization revealed enhanced catalytic activity in organic reactions due to the unique properties imparted by the isotopic labeling .

Mecanismo De Acción

The mechanism of action of N,N-Dimethylformamide-15N involves its role as a solvent, reagent, and catalyst in various chemical reactions. It can stabilize transition states, facilitate nucleophilic attacks, and participate in electron transfer processes. The nitrogen-15 isotope allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and reaction pathways .

Comparación Con Compuestos Similares

The following table summarizes critical differences between DMF-15N and its structural analogs or isotopologues:

Key Observations:

Isotopic vs. Structural Derivatives :

- DMF-15N, DMF-d7, and DMF-13C are isotopologues of DMF, differentiated by isotopic substitution (15N, 2H, or 13C). These variants retain the core chemical reactivity of DMF but enable specialized analytical applications .

- In contrast, DMAc is a structural analog with an acetyl group replacing the formyl group. This modification increases its boiling point (164–167°C vs. 153°C for DMF) and alters solvent compatibility .

Analytical Applications :

- DMF-15N : Ideal for 15N NMR studies, nitrogen metabolism research, and isotopic dilution mass spectrometry .

- DMF-d7 : Eliminates proton interference in 1H NMR, critical for analyzing solute structures in deuterated solvents .

- DMF-13C : Tracks carbon pathways in synthetic or biological systems via 13C NMR or isotope-ratio mass spectrometry .

Synthetic Utility: DMF-15N is synthesized via methylation of 15N-labeled formamide or by isotopic exchange reactions .

Safety Profiles: DMF-15N retains the hazards of standard DMF, including reproductive toxicity (H360), flammability (H226), and irritation (H319) .

Research and Industrial Implications

- NMR Spectroscopy : DMF-15N’s 15N nucleus (spin-½) provides a sharp NMR signal, useful for studying hydrogen bonding, molecular interactions, and protein dynamics .

- Isotopic Tracing : In plant science, 15N-labeled compounds like DMF-15N help quantify nitrogen uptake efficiency, addressing challenges in fertilizer utilization (average efficiency: 30–35%) .

- Regulatory Compliance : Industrial users must verify formulations to avoid unintended DMF contamination (e.g., in textiles or pharmaceuticals), though isotopic variants are niche research tools .

Actividad Biológica

N,N-Dimethylformamide-15N (DMF-15N) is a nitrogen-labeled derivative of N,N-dimethylformamide (DMF), a widely used solvent in organic synthesis and various industrial applications. This article explores the biological activity of DMF-15N, focusing on its metabolic pathways, toxicological effects, and potential applications in biochemical research.

Molecular Formula: C₃H₇NO

Molecular Weight: 74.09 g/mol

CAS Number: 1449-84-9

Appearance: Clear colorless liquid

Boiling Point: 153 °C

Melting Point: -61 °C

Metabolic Pathways

DMF undergoes metabolic conversion in the body primarily through oxidative pathways. The main metabolites include:

- N-Methylformamide (NMF)

- N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC)

These metabolites are significant as they serve as biomarkers for exposure to DMF in occupational settings, particularly in industries involving polyacrylic fibers .

Toxicological Effects

Numerous studies have documented the toxicological effects of DMF and its isotopically labeled counterpart, DMF-15N. Key findings include:

- Reproductive Toxicity: DMF has been classified as a reproductive toxicant, with studies indicating potential adverse effects on fertility and fetal development .

- Hepatotoxicity: Exposure to DMF can lead to liver damage, with elevated liver enzymes observed in workers exposed to high concentrations .

- Carcinogenic Potential: While not conclusively proven, there are concerns regarding the carcinogenic potential of DMF based on animal studies .

Case Study 1: Occupational Exposure

A study involving 35 workers in the polyacrylic fiber industry assessed exposure levels to DMF using biological monitoring techniques. Urinary levels of NMF and AMCC were measured to categorize exposure into low, medium, and high groups. Results indicated significant correlations between exposure levels and metabolite concentrations, highlighting the importance of monitoring for health assessments .

Case Study 2: Environmental Impact

Research has shown that DMF can contaminate groundwater sources due to industrial runoff. A study conducted in an industrial area revealed elevated levels of DMF in local water supplies, raising concerns about long-term exposure risks to nearby populations .

Applications in Research

DMF-15N is increasingly utilized in biochemical research for several purposes:

- Tracer Studies: The incorporation of 15N into biomolecules allows researchers to trace metabolic pathways and understand nitrogen dynamics in biological systems.

- NMR Spectroscopy: The unique properties of 15N make it valuable for nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and conformational changes in proteins and nucleic acids .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Metabolism | Converts to NMF and AMCC |

| Toxicity | Reproductive and hepatotoxic effects |

| Carcinogenic Potential | Concerns based on animal studies |

| Research Application | Used as a tracer in metabolic studies |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N,N-Dimethylformamide-15N, and how can isotopic purity be verified?

- Methodology :

- Synthesis : Use dimethylamine-15N and formic acid under controlled anhydrous conditions. Reactants are heated in a reflux setup with a catalyst (e.g., sulfuric acid) to form this compound. Ensure isotopic labeling by sourcing 15N-enriched dimethylamine .

- Purity Verification :

- Mass Spectrometry (MS) : Compare molecular ion peaks (e.g., m/z = 123 for [M+H]+ in 15N-labeled vs. 122 for unlabeled) to confirm isotopic incorporation .

- NMR : Observe 15N chemical shifts in 1H-15N HSQC experiments, which are absent in unlabeled analogs .

Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?

- Methodology :

- Infrared Spectroscopy (IR) : Identify carbonyl stretching vibrations (~1670 cm⁻¹) and compare shifts caused by 15N isotopic effects .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 210 nm to separate and quantify impurities .

- 15N NMR : Assign peaks using heteronuclear correlation experiments (e.g., HMBC) to confirm structural integrity .

Q. How should researchers design experiments to assess solvent stability under varying reaction conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., boiling point ~153°C) .

- Chemical Stability : Expose the compound to acids/bases (e.g., 1M HCl/NaOH) and monitor degradation via GC-MS or 15N NMR .

Advanced Research Questions

Q. How can 15N isotopic labeling resolve ambiguities in tracking reaction mechanisms involving N,N-Dimethylformamide?

- Methodology :

- Isotopic Tracers : Use 15N-labeled DMF in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to trace nitrogen migration via 15N NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates between 15N-labeled and unlabeled DMF to identify rate-determining steps involving N-containing intermediates .

Q. What strategies address contradictions in NMR relaxation data for 15N-labeled compounds in protein-ligand binding studies?

- Methodology :

- Multi-Timescale Analysis : Fit 15N T1, T2, and NOE data using models (e.g., Lipari-Szabo formalism) to distinguish global tumbling (τₘ) from internal motions (S², τₑ) .

- Hydrodynamic Validation : Confirm oligomerization states (e.g., monomer-dimer equilibria) via size-exclusion chromatography or dynamic light scattering when τₘ discrepancies arise .

Q. How can isotopic dilution techniques improve quantification accuracy in metabolomics studies using 15N-labeled DMF?

- Methodology :

- Spike-In Experiments : Add known quantities of 15N-DMF to biological matrices (e.g., cell lysates) and quantify via LC-MS/MS using isotope dilution calibration curves .

- Signal Correction : Normalize 15N signals to endogenous 14N background using parallel reaction monitoring (PRM) .

Q. Safety and Compliance

Q. What protocols ensure safe handling of this compound in isotope-enriched environments?

- Methodology :

Propiedades

IUPAC Name |

N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N](C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584056 | |

| Record name | N,N-Dimethyl(~15~N)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-84-9 | |

| Record name | N,N-Dimethyl(~15~N)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.